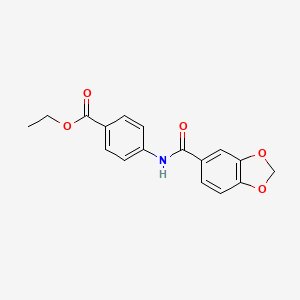

Methylenedioxybenzoyl ethyl PABA

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(1,3-benzodioxole-5-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-2-21-17(20)11-3-6-13(7-4-11)18-16(19)12-5-8-14-15(9-12)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAPLMLDXHLQRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186965 | |

| Record name | Methylenedioxybenzoyl ethyl PABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333432-71-6 | |

| Record name | Methylenedioxybenzoyl ethyl PABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333432716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenedioxybenzoyl ethyl PABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENEDIOXYBENZOYL ETHYL PABA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U05P81M8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Placement Within Aminobenzoate and Benzodioxole Chemistry

Methylenedioxybenzoyl ethyl PABA, chemically known as ethyl 4-((1,3-benzodioxol-5-ylcarbonyl)amino)benzoate, is a molecule that integrates two significant chemical moieties: an aminobenzoate core and a benzodioxole ring system. nih.gov The aminobenzoic acid component, specifically the para-aminobenzoic acid (PABA) scaffold, is a well-established building block in pharmaceutical and chemical research. nih.gov PABA's structural versatility, allowing for substitutions at both the amino and carboxyl groups, makes it a prime candidate for the synthesis of diverse and complex molecules. nih.gov

The benzodioxole group, also known as methylenedioxybenzene, is a common feature in a variety of natural and synthetic compounds. This functional group is recognized for its role in the biological activity of many substances. The fusion of these two chemical domains in this compound results in a hybrid structure with distinct physicochemical properties that are a subject of academic inquiry.

Rationale for Scholarly Investigation of Complex Paba Derivatives

The academic interest in complex PABA derivatives like Methylenedioxybenzoyl ethyl PABA stems from several key factors. PABA itself is a precursor for the synthesis of folic acid in many organisms and has been utilized in various applications, including sunscreens and as a scaffold in drug design. nih.govnih.gov The derivatization of PABA is a strategic approach to modulate its inherent properties and to develop novel compounds with enhanced or entirely new functionalities. nih.gov

Research into complex PABA derivatives is driven by the quest for new therapeutic agents. nih.gov By introducing various substituents, researchers aim to explore a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. nih.govnih.gov The molecular hybridization of PABA with other pharmacophores, such as the benzodioxole moiety in this case, is a common strategy to create compounds with potentially synergistic or novel biological effects. nih.gov The study of such complex derivatives contributes to a deeper understanding of structure-activity relationships, which is fundamental to medicinal chemistry and drug discovery.

Overview of Research Paradigms Applied to Methylenedioxybenzoyl Ethyl Paba

Strategies for Esterification of Para-Aminobenzoic Acid Derivatives

The initial step in the synthesis of this compound is the preparation of the ethyl ester of p-aminobenzoic acid (PABA). This can be accomplished through several standard organic chemistry techniques, primarily direct esterification or transesterification.

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester. The most common method for synthesizing ethyl p-aminobenzoate is the Fischer-Speier esterification, an acid-catalyzed reaction between p-aminobenzoic acid and ethanol (B145695). researchgate.netyoutube.com

The reaction is an equilibrium process, and to achieve a high yield, it is typically conducted using a large excess of the alcohol (ethanol), which also serves as the solvent. cutm.ac.in A strong mineral acid, such as concentrated sulfuric acid or dry hydrogen chloride, is used as a catalyst. researchgate.netcutm.ac.in The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol. researchgate.net Because PABA contains a basic amino group, a stoichiometric amount of the acid catalyst is required, as the amino group will be protonated to form an ammonium (B1175870) salt. researchgate.net Following the reaction, a weak base like sodium carbonate is used to neutralize the mixture and precipitate the free ester. cutm.ac.inlibretexts.org

An alternative route employs thionyl chloride (SOCl₂) in ethanol. patsnap.comgoogle.com In this procedure, thionyl chloride reacts with ethanol to form ethyl sulfite (B76179) and hydrogen chloride (HCl) in situ. The generated HCl acts as the catalyst for the esterification. A key advantage of this method is that thionyl chloride also serves as a dehydrating agent, reacting with the water produced during the esterification to drive the reaction to completion. google.com This method often results in rapid reaction times and high product purity. patsnap.com

| Method | Catalyst / Reagent | Key Features | Typical Yield | Reference(s) |

| Fischer-Speier Esterification | Concentrated H₂SO₄ | Reversible reaction; requires excess alcohol to shift equilibrium. The basic amino group of PABA requires a stoichiometric amount of acid. | 91–100% | researchgate.netcutm.ac.inlookchem.com |

| Thionyl Chloride Method | Thionyl Chloride (SOCl₂) | SOCl₂ acts as both a catalyst precursor (forming HCl in situ) and a dehydrating agent. The reaction is often faster and results in high purity. | ~96% | patsnap.comgoogle.com |

Table 1: Comparison of selected direct esterification methods for producing Ethyl p-aminobenzoate.

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.comyoutube.com For the synthesis of complex aminobenzoate esters, one might start with a simple alkyl aminobenzoate, such as ethyl p-aminobenzoate, and react it with a more complex alcohol in the presence of a suitable catalyst. google.com

The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct (e.g., ethanol) through distillation. google.comgoogle.com One challenge when using ethyl p-aminobenzoate as a starting material is its relative volatility, which can lead to loss of the reagent from the reaction mixture. google.com To mitigate this, reaction conditions must be carefully controlled. The use of an auxiliary alcohol with a boiling point lower than that of the alkyl aminobenzoate can sometimes be employed to improve reaction efficiency and control. google.com This methodology is particularly valuable for preparing esters from high-boiling or solid alcohols where direct esterification might be impractical.

Approaches to Introducing the Methylenedioxybenzoyl Moiety

Once ethyl p-aminobenzoate is synthesized, the next crucial step is the formation of an amide bond between its amino group and the carboxyl group of 3,4-methylenedioxybenzoic acid (also known as piperonylic acid).

A traditional method for forming an amide bond is to react an amine with an activated form of a carboxylic acid, such as an acyl chloride. For instance, p-nitrobenzoyl chloride can be reacted with an amino alcohol, followed by reduction of the nitro group to an amine. google.com Applying this principle, 3,4-methylenedioxybenzoyl chloride could be reacted directly with ethyl p-aminobenzoate in the presence of a non-nucleophilic base (to scavenge the HCl byproduct) to yield the desired amide, this compound. This approach is straightforward but requires the prior synthesis of the corresponding acyl chloride, often using reagents like thionyl chloride or oxalyl chloride.

Modern organic synthesis heavily relies on coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine under mild conditions. luxembourg-bio.com These reagents work by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. hepatochem.com This approach avoids the need to prepare and isolate harsher intermediates like acyl chlorides.

A wide variety of coupling reagents are available. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common. nih.govpeptide.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to increase efficiency and suppress side reactions. nih.govpeptide.com More advanced reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which are known for their high efficiency, fast reaction rates, and ability to minimize racemization in chiral substrates. luxembourg-bio.compeptide.com Recently, more sustainable alternatives like diphenylsilane (B1312307) have also been explored as effective coupling reagents. rsc.org

| Reagent Class | Example(s) | Mechanism/Features | Reference(s) |

| Carbodiimides | DCC, EDC | React with the carboxylic acid to form a reactive O-acylisourea intermediate. Additives like HOBt are often used to improve efficiency. | luxembourg-bio.comnih.govpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Form highly reactive phosphonium esters. Known for high coupling efficiency, especially for hindered substrates. | luxembourg-bio.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU | Form active esters (e.g., OBt or OAt esters) that readily react with amines. HATU is particularly effective due to the 7-aza-HOBt moiety. | luxembourg-bio.compeptide.com |

| Silanes | Diphenylsilane | A sustainable option that allows for direct coupling of carboxylic acids and amines, producing only hydrogen and a siloxane as byproducts. | rsc.org |

Table 2: Selected classes of common coupling reagents for amide bond formation.

Multi-Step Synthetic Sequences for Complex Aminobenzoate Esters

A logical and efficient pathway is as follows:

Step 1: Fischer Esterification. p-Aminobenzoic acid is first converted to its ethyl ester, ethyl p-aminobenzoate, using ethanol and an acid catalyst like H₂SO₄. This protects the carboxylic acid functional group as an ester and provides one of the key structural components of the final molecule. researchgate.netcutm.ac.in

Step 2: Amide Coupling. The resulting ethyl p-aminobenzoate is then subjected to an amide coupling reaction with 3,4-methylenedioxybenzoic acid. Using a modern coupling reagent such as HATU or EDC/HOBt in a suitable aprotic solvent (e.g., DMF or DCM) would facilitate the formation of the amide bond under mild conditions to yield the final product, this compound. luxembourg-bio.comnih.gov

This sequence is generally preferred because the amino group of PABA is a more powerful nucleophile than the hydroxyl group of an alcohol, and protecting the carboxylic acid as an ester first prevents it from interfering with the subsequent amide formation step. This strategic planning, involving the careful selection of reactions and their order, is fundamental to successfully synthesizing complex molecules like this compound and its analogs. youtube.comyoutube.com

Sequential Functional Group Transformations

Synthesis of Ethyl 4-aminobenzoate (B8803810) (Intermediate A): Also known as Benzocaine, this intermediate is typically synthesized via two main pathways.

Fischer Esterification of p-Aminobenzoic Acid (PABA): This classic method involves reacting PABA with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). The reaction is heated under reflux to drive the equilibrium towards the formation of the ester. researchgate.netlibretexts.org The acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol. researchgate.net

Reduction of Ethyl p-nitrobenzoate: An alternative route begins with the nitration of ethyl benzoate, followed by the reduction of the nitro group. This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. orgsyn.org Other methods include using reagents like iron or zinc in acidic media. commonorganicchemistry.com

Synthesis of 3,4-Methylenedioxybenzoyl chloride (Intermediate B): This acyl chloride is the second crucial component. It is typically prepared from 3,4-methylenedioxybenzoic acid (piperonylic acid). The standard procedure involves reacting the carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). nih.gov This reaction effectively converts the carboxylic acid's hydroxyl group into a more reactive acyl chloride, which is often used immediately in the next step without extensive purification. prepchem.com

Amide Formation (Final Step): The final step is the formation of an amide bond by reacting Ethyl 4-aminobenzoate (Intermediate A) with 3,4-Methylenedioxybenzoyl chloride (Intermediate B). tifr.res.in This is a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. organic-chemistry.orgwikipedia.orgchemeurope.com In this reaction, the amine group of Intermediate A attacks the electrophilic carbonyl carbon of Intermediate B. A base, such as pyridine (B92270) or aqueous sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) by-product, which prevents the protonation of the unreacted amine and drives the reaction to completion. chemeurope.combyjus.com

Figure 1: General reaction scheme for the synthesis of this compound, illustrating the formation of intermediates and the final amide coupling step.

Figure 1: General reaction scheme for the synthesis of this compound, illustrating the formation of intermediates and the final amide coupling step.Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Purification is critical at each stage of the synthesis to ensure the purity of the final compound. Different techniques are employed for the intermediates and the final product, tailored to their chemical properties.

Intermediate A (Ethyl 4-aminobenzoate): Following the Fischer esterification, the reaction mixture is typically cooled and neutralized with a weak base like sodium carbonate to deprotonate the amine and remove the acid catalyst. libretexts.org The crude product, which precipitates from the aqueous solution, is then isolated by vacuum filtration. bartleby.com Further purification is achieved by recrystallization, often from a mixed solvent system like ethanol and water, or from ether. orgsyn.org

Intermediate B (3,4-Methylenedioxybenzoyl chloride): As acyl chlorides are highly reactive and sensitive to moisture, they are often used in the subsequent reaction step without isolation (in situ). prepchem.com If purification is necessary, it is typically performed by distillation under reduced pressure to prevent decomposition.

Final Product (this compound): After the Schotten-Baumann reaction, the workup procedure involves separating the organic and aqueous layers. The organic layer, containing the product, is washed with dilute acid to remove any unreacted amine and then with a base to remove unreacted acyl chloride and 3,4-methylenedioxybenzoic acid. iitk.ac.in The crude amide is then isolated by evaporating the solvent. Final purification is commonly achieved by recrystallization from a suitable solvent like ethanol or by column chromatography to remove any remaining impurities. iitk.ac.inbiotage.com

Table 1: Purification Techniques in the Synthesis of this compound

| Stage | Compound | Common Purification Technique(s) | Purpose |

| Intermediate | Ethyl 4-aminobenzoate | Neutralization, Vacuum Filtration, Recrystallization | Remove acid catalyst and unreacted PABA; Isolate and purify the ester. |

| Intermediate | 3,4-Methylenedioxybenzoyl chloride | Distillation (under vacuum) or In-situ use | Purify the reactive acyl chloride or avoid decomposition during purification. |

| Final Product | This compound | Liquid-liquid Extraction, Recrystallization, Column Chromatography | Remove unreacted starting materials, by-products (e.g., HCl), and purify the final amide. |

Green Chemistry Principles in the Synthesis of this compound Analogs

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves careful selection of solvents and the development of more efficient catalysts.

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green synthesis. Traditional solvents for amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are effective but pose significant health and environmental risks. rsc.orgucl.ac.uk Research into greener alternatives for the synthesis of amides and their precursors is ongoing.

Alternative Solvents: Bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been identified as suitable replacements for traditional solvents in amide coupling reactions. bohrium.comacs.org For the esterification step, using ethanol not only as a reagent but also as the solvent is a common practice that aligns with green principles, as ethanol is a renewable resource. researchgate.net

Solvent Minimization: Strategies to reduce solvent usage include employing solvent-free reaction conditions or using microwave-assisted synthesis, which can accelerate reaction rates and often requires less solvent volume.

Table 2: Green Solvent Alternatives for Amide Synthesis

| Traditional Solvent | Issues | Greener Alternative(s) | Reference |

| Dichloromethane (DCM) | Suspected carcinogen, environmental persistence | 2-Methyltetrahydrofuran (2-MeTHF) | rsc.org |

| N,N-Dimethylformamide (DMF) | Reprotoxic, high boiling point | Cyrene, N-butylpyrrolidinone, γ-Valerolactone | ucl.ac.ukbohrium.com |

| Toluene | Volatile organic compound (VOC), toxic | p-Cymene, Anisole | bohrium.com |

Catalyst Development for Enhanced Reaction Efficiency

Catalyst choice significantly impacts the sustainability and efficiency of a synthetic route. The focus is on developing catalysts that are highly active, selective, and reusable.

Esterification Catalysts: While sulfuric acid is a common catalyst for Fischer esterification, its corrosive nature and the difficulty in its removal and disposal are drawbacks. researchgate.net A greener approach involves the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or supported acids like phosphotungstic acid. eeer.orgacs.org These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused, reducing waste and simplifying the purification process. eeer.org

Reduction Catalysts: In the synthesis of Ethyl 4-aminobenzoate from its nitro precursor, catalytic hydrogenation using heterogeneous catalysts like Pd/C or Raney Nickel is a standard method. orgsyn.orgcommonorganicchemistry.com These catalysts are highly efficient and can be recovered and reused. Research continues to improve the chemoselectivity of these catalysts to ensure that the nitro group is reduced without affecting other functional groups in the molecule. rsc.orgsci-hub.st The development of catalysts that can be reused multiple times without loss of activity, such as certain ruthenium or manganese complexes, represents a significant advancement in sustainable chemistry. google.comorganic-chemistry.org

Compound Names

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For "this compound," this approach was used to assess its potential as an inhibitor of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence and biofilm formation, which are often mediated by receptor proteins such as LasR, RhlR, and PhzR. researchgate.net

Methodologies for Protein-Ligand Docking (e.g., LasR, RhlR, PhzR as identified in in silico studies)

In a large-scale in silico screening of a phytochemical database, "this compound" was identified as a top-ten molecule based on its docking score against the RhlR receptor. nih.gov The general methodology for such studies involves a hierarchical screening process.

The typical workflow for docking against these receptors is as follows:

Protein Preparation: The three-dimensional structures of the target receptors are obtained. The structure for LasR (PDB ID: 2UV0) is available in the Protein Data Bank. For RhlR and PhzR, whose crystal structures are not available, homology models are built using servers like SWISS-MODEL. researchgate.net These models are then prepared by adding hydrogen atoms, assigning charges, and minimizing energy to relax the structure.

Ligand Preparation: The 3D structure of "this compound" is generated and optimized to find its lowest energy conformation.

Virtual Screening: A multi-step docking protocol is often employed. An initial high-throughput virtual screening (HTVS) is performed to dock a large library of compounds. This is followed by more accurate and computationally intensive docking modes, such as the Extra Precision (XP) mode in Schrödinger's Glide software, for the top-scoring hits. nih.gov

E-Pharmacophore Modeling: To refine the screening, an energy-optimized pharmacophore model can be generated from the known receptor-ligand complexes (e.g., LasR with its native ligand). This model defines the essential 3D arrangement of chemical features (like hydrogen bond donors/acceptors, aromatic rings) required for binding. Ligands from the database are then filtered to select only those that match the pharmacophore hypothesis. nih.gov

Scoring Functions and Docking Pose Analysis

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a protein. The output is a numerical score, typically in units of kcal/mol, where a more negative value indicates a stronger predicted interaction.

While the specific docking score for "this compound" against RhlR was not detailed in the primary publication, it was ranked among the top 10 potential inhibitors. nih.gov For context, the study did report the specific docking scores for other compounds against RhlR, which were in the range of -7.0 to -7.1 kcal/mol. researchgate.net

A thorough docking pose analysis involves:

Visual Inspection: Analyzing the top-ranked pose to understand the orientation of the ligand within the receptor's binding pocket.

Interaction Mapping: Identifying the specific amino acid residues that form key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the ligand. The binding cavities of LasR, RhlR, and PhzR are known to be formed by a cluster of hydrophobic and aromatic residues. researchgate.net

MM-GBSA Rescoring: The binding energy of the docked complex is often recalculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. This provides a more accurate estimation of the binding free energy (ΔG_bind) than the initial docking score alone. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic view of the interactions in a simulated physiological environment. Although "this compound" was identified as a promising candidate, detailed MD simulation results for this specific compound have not been published. The primary study instead focused on other phytochemicals for this stage of analysis. nih.gov

Force Field Selection and Simulation Parameters

The general methodology for MD simulations of similar protein-ligand complexes is well-established.

Force Field: A force field is a collection of equations and parameters used to describe the potential energy of the system. For biomolecular systems, common choices include OPLS (Optimized Potentials for Liquid Simulations) force fields, such as OPLS3e or OPLS4, which are integrated into software packages like Schrödinger's Desmond.

System Setup: The docked protein-ligand complex is placed in a simulated water box (e.g., TIP3P water model) with periodic boundary conditions. Counter-ions (like Na⁺ and Cl⁻) are added to neutralize the system and simulate a physiological salt concentration (e.g., 0.15 M). researchgate.net

Simulation Protocol: The system undergoes an initial energy minimization and equilibration phase, where it is gradually heated and relaxed. This is followed by a production run, typically lasting for 100 nanoseconds or more, during which the trajectory data (atomic positions, velocities, and energies) are saved at regular intervals. nih.gov

Trajectory Analysis for Conformational Sampling

Analysis of the MD trajectory reveals the stability of the complex and the nature of the interactions.

Root Mean Square Deviation (RMSD): This is calculated for the protein and the ligand to assess structural stability. A stable RMSD value over time suggests the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue to identify flexible regions of the protein.

Interaction Analysis: The trajectory is analyzed to monitor the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation, providing a dynamic view of the binding.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no publicly available data on quantum chemical calculations performed specifically for "this compound." Such calculations operate at a level of theory beyond classical force fields and can provide detailed information about the electronic properties of a molecule. Methods like Density Functional Theory (DFT) could be used to calculate properties such as:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can indicate a molecule's tendency to donate or accept electrons, which is relevant for understanding reactivity.

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are critical for molecular recognition and interaction.

Bond Dissociation Energies: These calculations can predict the strength of specific chemical bonds within the molecule.

Table of Compound Names

| Common Name/Identifier | Full Chemical Name |

| This compound | Ethyl 4-(benzo[d] researchgate.nettandfonline.comdioxole-5-carboxamido)benzoate |

| LasR | N/A (Protein) |

| RhlR | N/A (Protein) |

| PhzR | N/A (Protein) |

| 6-Gingerol | (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one |

| Curcumin | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

Density Functional Theory (DFT) Applications to Complex Esters

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost, which is particularly advantageous for medium-sized organic molecules like this compound. espublisher.com DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov The core principle of DFT is to describe a system's electronic properties based on its electron density, which is a function of only three spatial coordinates.

Furthermore, DFT is instrumental in calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. espublisher.com A larger gap generally implies higher stability and lower reactivity. These calculations also help in understanding the distribution of electron density and identifying regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting its chemical behavior.

Spectroscopic Property Prediction (Theoretical Considerations)

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. By calculating the vibrational frequencies of the molecule in its optimized geometry, one can generate a theoretical infrared (IR) and Raman spectrum. researchgate.net These theoretical spectra can aid in the assignment of vibrational modes observed in experimental spectra. For a molecule like this compound, this would involve identifying characteristic vibrational frequencies for its functional groups, such as the C=O stretching of the ester and amide, the N-H bending of the amide, and the various vibrations of the aromatic rings and the methylenedioxy group. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the compound. espublisher.com TD-DFT calculates the excitation energies, which correspond to the wavelengths of light the molecule absorbs. This can provide insights into the electronic transitions occurring within the molecule, such as π to π* transitions within the aromatic systems. espublisher.com For this compound, TD-DFT could predict the absorption maxima and help understand how the combination of the PABA ester and the methylenedioxybenzoyl moieties influences its interaction with UV light.

Cheminformatics and Ligand-Based Design Approaches

Cheminformatics and ligand-based design are essential components of modern drug discovery and materials science. These approaches leverage the known information about molecules to predict the properties and activities of new or unstudied compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to exert a specific biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. nih.gov For a compound like this compound, a pharmacophore model could be developed based on its structure, identifying key features such as hydrogen bond acceptors (the carbonyl oxygens), hydrogen bond donors (the amide N-H), and hydrophobic/aromatic regions (the benzene (B151609) rings).

Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. dergipark.org.tr Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. researchgate.netmdpi.com This allows for the rapid identification of potential "hit" compounds that are predicted to have the desired biological activity, which can then be prioritized for experimental testing. researchgate.netnih.gov this compound itself could be used as a template for generating such a pharmacophore model or could be identified in a virtual screening campaign for targets that recognize its specific combination of chemical features.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental assumption of QSAR is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The theoretical derivation of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Finally, a statistical method (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is used to build a mathematical equation that correlates the descriptors with the biological activity.

A hypothetical QSAR study including this compound would involve synthesizing a series of analogues with variations in different parts of the molecule (e.g., modifying the ester group, substituting the aromatic rings). The biological activity of these compounds would be measured, and a QSAR model would be developed to understand which structural features are most important for the observed activity.

Molecular Descriptor Analysis for Compound Characterization

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are fundamental to QSAR, cheminformatics, and computational toxicology. For this compound, a variety of descriptors can be calculated to characterize its structure.

These descriptors provide a quantitative profile of the molecule. For example, the molecular weight and formula give basic information about its size. XLogP3 is a computed value for the octanol-water partition coefficient, which is a measure of the molecule's lipophilicity or hydrophobicity. The number of hydrogen bond donors and acceptors is crucial for understanding its potential intermolecular interactions. The topological polar surface area (TPSA) is related to the molecule's ability to permeate biological membranes. The table below presents some predicted molecular descriptors for this compound. uni.lu

| Descriptor | Value |

| Molecular Formula | C17H15NO5 |

| Molecular Weight | 313.3 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 87.8 Ų |

| Heavy Atom Count | 23 |

| Complexity | 425 |

| Monoisotopic Mass | 313.09503 Da |

These descriptors, derived from the compound's two-dimensional structure, are essential for its initial characterization and for its inclusion in larger computational studies. uni.lu For instance, the predicted collision cross-section values for different adducts of the molecule can be used in mass spectrometry-based studies. uni.lu

Advanced Analytical Methodologies for Characterization and Quantification of Methylenedioxybenzoyl Ethyl Paba

Chromatographic Separation Techniques

Chromatographic methods are fundamental in separating Methylenedioxybenzoyl ethyl PABA from complex matrices found in cosmetic formulations. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive cosmetic ingredients like PABA esters. chromakresearch.comnih.gov The development of a robust HPLC method involves several critical parameters to achieve optimal separation and quantification.

Column Selection: The choice of the stationary phase is paramount. C18 columns are frequently employed for the separation of parabens and related compounds due to their hydrophobic nature, which allows for effective retention and separation of these moderately polar analytes. nih.gov For instance, a C18-bonded core-shell silica particle column (2.6 μm particle size, 150 × 3.0 mm) has been successfully used for the chromatographic separation of various paraben derivatives. nih.gov

Mobile Phase Composition: The mobile phase, a mixture of solvents, is optimized to control the elution of the analyte. A common approach for PABA and its derivatives involves a gradient elution using a combination of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. rsc.orgigem.org For example, a mobile phase consisting of 0.1% formic acid in water (Buffer A) and 0.1% formic acid in methanol (Buffer B) has been used, with a gradient program to ensure the separation of components. igem.org

Detection: A photodiode array (PDA) detector is often used, allowing for the monitoring of absorbance at multiple wavelengths. For paraben derivatives, a detection wavelength of 254 nm is commonly selected. nih.gov

A typical HPLC method for the analysis of PABA derivatives might involve the following parameters:

| Parameter | Condition |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase | Gradient of Acetonitrile and 0.05 M phosphate buffer (pH 5.0) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Detection | UV at 254 nm |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) Considerations for Ester Compounds

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. pathogenia.com For ester compounds like this compound, certain considerations are necessary. While GC can be effective, the thermal stability of the analyte is a critical factor. PABA derivatives can be analyzed by GC, often requiring derivatization to increase their volatility and thermal stability. asm.org

GC analysis is particularly useful for profiling volatile components and can be coupled with mass spectrometry (GC-MS) for definitive identification. nih.gov The choice of the GC column is crucial, with non-polar or medium-polarity columns being suitable for many ester compounds. The temperature program of the GC oven is carefully optimized to ensure good separation of the analytes from other matrix components.

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of cosmetic ingredients. wikipedia.org When coupled with chromatographic techniques, it provides a high degree of selectivity and sensitivity. tandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, making it ideal for many cosmetic ingredients. nih.gov ESI-MS can be used to determine the molecular weight of this compound with high accuracy. The technique involves dissolving the sample in a solvent and creating a fine spray of charged droplets, from which ions are generated and introduced into the mass spectrometer. nih.gov

Recent advancements have seen the development of ambient ionization techniques like thermal desorption electrospray ionization mass spectrometry (TD-ESI/MS), which allows for the direct and rapid characterization of thermally stable molecules in various samples without extensive sample pretreatment. rsc.orgrsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about an analyte. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed. This process provides a unique fragmentation pattern, or "fingerprint," of the molecule, which is invaluable for its unambiguous identification, especially in complex mixtures. rsc.org The analysis of these fragmentation pathways allows for the detailed structural elucidation of the compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The combination of chromatography and mass spectrometry, known as hyphenated techniques, offers unparalleled analytical capabilities for the analysis of complex cosmetic formulations. tandfonline.comrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. pathogenia.commdpi.com This technique is widely used for the targeted and non-targeted analysis of cosmetic ingredients. tandfonline.combioanalysis-zone.com An LC-MS/MS method, for instance, has been developed for the simultaneous determination of seven commonly used organic UV filters in water samples, demonstrating the power of this technique for trace analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. pathogenia.com It provides excellent separation and allows for the identification of compounds based on their mass spectra, which can be compared to established libraries. For PABA derivatives, GC-MS analysis can provide detailed information on their purity and identify any volatile impurities. nih.gov A GC-MS/MS method has been successfully used for the determination of polycyclic aromatic hydrocarbons in complex matrices, showcasing its sensitivity and selectivity. mdpi.com

The following table summarizes the key features of these advanced analytical techniques:

| Technique | Principle | Application for this compound |

| HPLC | Separation based on differential partitioning between a stationary and mobile phase. | Quantification and purity assessment. |

| GC | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile impurities and requires derivatization. |

| ESI-MS | Soft ionization for molecular weight determination of polar molecules. | Accurate mass measurement and molecular formula confirmation. |

| MS/MS | Fragmentation of selected ions for structural information. | Structural elucidation and confirmation of identity. |

| LC-MS | Combination of HPLC separation with MS detection. | Sensitive and selective quantification in complex matrices. |

| GC-MS | Combination of GC separation with MS detection. | Identification of volatile components and impurities. |

This table is interactive. You can sort and filter the data.

Spectroscopic Techniques for Structural Confirmation (Focus on Methodologies)

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

A search for Nuclear Magnetic Resonance (NMR) spectroscopy data, including ¹H NMR and ¹³C NMR spectra, for this compound did not yield any specific results. Consequently, a detailed analysis of its chemical shifts, coupling constants, and integration—which are crucial for confirming the molecular structure—cannot be provided.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific Infrared (IR) spectroscopy data for this compound is available in the public domain. As a result, a discussion of the characteristic absorption bands corresponding to its functional groups (such as the ester carbonyl, amide, and methylenedioxy groups) cannot be accurately presented.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of X-ray crystallography studies having been performed on this compound. The determination of its three-dimensional atomic and molecular structure, which is the primary outcome of such an analysis, has not been reported.

Crystal Growth Strategies

Without any reported crystallographic studies, there is no information on the strategies that would be employed for the growth of single crystals of this compound suitable for X-ray diffraction.

Data Collection and Refinement Procedures

As no crystallographic data has been collected, a description of the data collection parameters and refinement procedures for this compound cannot be generated.

Investigation of Molecular Interactions and Mechanisms Theoretical/biochemical Focus, Excluding Clinical

In Silico Studies of Quorum Sensing Inhibition Mechanisms

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. nih.gov In pathogenic bacteria like Pseudomonas aeruginosa, QS systems control the expression of virulence factors and biofilm formation. mdpi.com The P. aeruginosa QS network involves key transcriptional regulators such as LasR and RhlR, which are activated by binding to specific N-acylhomoserine lactone (AHL) signal molecules. nih.gov Disrupting this signaling cascade by inhibiting these receptors is a significant area of research. mdpi.com In silico methods, including molecular docking and molecular dynamics simulations, are powerful tools for identifying and characterizing potential quorum sensing inhibitors (QSIs). nih.gov

Characterization of Binding Affinities and Modes (e.g., LasR, RhlR)

Computational docking studies have been employed to predict the binding affinity of various phytochemicals, including Methylenedioxybenzoyl ethyl PABA, with QS receptors. In one such study targeting the RhlR receptor of P. aeruginosa, this compound was identified as one of the top ten molecules based on docking scores. nih.gov The RhlR receptor is a crucial component of the QS hierarchy, typically activated by its native ligand, N-butyryl-L-homoserine lactone (BHL), to regulate the production of virulence factors like rhamnolipids and elastase. nih.govbiointerfaceresearch.com

The docking analysis provides a quantitative estimate of the binding energy, indicating the stability of the ligand-receptor complex. A lower docking score generally suggests a more favorable binding affinity. The performance of this compound in these computational screens suggests it may effectively occupy the ligand-binding pocket of RhlR, potentially acting as a competitive inhibitor against the native BHL signal molecule.

| Compound | Rank (Best to Worst) |

|---|---|

| Capsaicin | 1 |

| 6-Gingerol | 2 |

| Curcumin | 3 |

| Resveratrol | 4 |

| Caffeic acid | 5 |

| Ferulic acid | 7 |

| Ajoene | 8 |

| (-)-Epicatechin gallate | 9 |

| This compound | 10 |

Computational Insights into Structure-Mechanism Relationships

The structural features of this compound are central to its predicted interaction with QS receptors. In silico methodologies provide a framework for understanding these structure-mechanism relationships. The process often begins with the screening of large compound libraries using techniques like high-throughput virtual screening (HVTS) against a prepared protein target. nih.gov

Following initial screening, molecular docking predicts the most likely conformation of the ligand within the protein's active site and estimates the binding affinity. nih.gov The binding mode reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the receptor's binding pocket. For a compound to act as an inhibitor of RhlR or LasR, it must form a stable complex that prevents the conformational changes required for the receptor's activation. nih.gov

More advanced computational techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations and molecular dynamics (MD) simulations, can further refine these predictions. nih.gov MD simulations model the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the flexibility of key structural elements. These analyses help validate the docking poses and offer a more robust assessment of the ligand's potential as an inhibitor.

Exploration of Enzyme-Ligand Interactions (Theoretical, Non-Human Specific)

Beyond quorum sensing receptors, the chemical structure of this compound, specifically its ester group, suggests potential interactions with hydrolytic enzymes like esterases and amidases.

Molecular Recognition Principles in Esterases or Amidases

Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds. The active site of many esterases, particularly serine hydrolases, features a catalytic triad (commonly serine, histidine, and an acidic residue like aspartate or glutamate). Molecular recognition in these enzymes is governed by the shape and electrostatic properties of the binding pocket, which accommodates the substrate.

For a compound like this compound, the ethyl ester portion would be the primary site for enzymatic hydrolysis. The enzyme's ability to recognize and bind the molecule would depend on how well the methylenedioxybenzoyl and p-aminobenzoic acid moieties fit within the substrate-binding site. Studies on bacterial esterases, such as PrbA from Enterobacter cloacae, have shown activity against structurally similar compounds like methyl 4-aminobenzoate (B8803810), demonstrating that these enzymes can hydrolyze esters of PABA derivatives. nih.gov The efficiency of hydrolysis is influenced by the size and hydrophobicity of the alkyl and acyl groups of the ester. google.com

Docking Studies with Relevant Protein Targets

While specific docking studies of this compound with esterases or amidases are not widely documented, its interaction with other protein targets has been explored computationally. In one study, the compound was docked against human Programmed Death-Ligand 1 (PD-L1), a target in cancer immunotherapy. This analysis yielded a strong docking score of -9.1 kcal/mol, indicating a high binding affinity.

Although PD-L1 is not a bacterial enzyme, this finding is relevant as it demonstrates the compound's capacity to form stable interactions within a defined protein binding pocket. The principles of molecular docking are universal, relying on the prediction of interactions based on the physicochemical properties of the ligand and the protein. The favorable docking score against PD-L1, alongside its predicted affinity for the bacterial RhlR receptor, underscores the compound's potential for diverse protein-ligand interactions.

| Protein Target | System | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| RhlR | Pseudomonas aeruginosa Quorum Sensing | Not specified, ranked in top 10 | nih.gov |

Interactions with Model Biological Systems (Non-Human Contexts)

The theoretical interactions predicted by in silico studies can be further investigated using model biological systems. In a non-human context, this involves examining the compound's effect on bacterial proteins and in cellular assays. For instance, the predicted quorum sensing inhibitory activity of this compound could be validated using bacterial reporter strains. These engineered bacteria express a reporter gene (e.g., for bioluminescence or color production) under the control of a QS-regulated promoter. A reduction in the reporter signal in the presence of the compound would indicate successful inhibition of the targeted QS receptor (e.g., LasR or RhlR).

Furthermore, protein-protein interaction assays, such as the bacterial two-hybrid (BACTH) system, could be adapted to study the binding of this compound to its target proteins. semanticscholar.org This system detects interactions in a living bacterial cell, providing a more dynamic picture than in vitro methods. Studies on E. coli have also shown that PABA itself can interact with bacterial DNA, highlighting another potential avenue for molecular interactions within a cellular context. nih.gov Such cellular assays are crucial for confirming that the computationally predicted interactions translate into measurable biological activity in a non-clinical setting.

In Vitro Assays for Molecular Interaction Confirmation (if applicable to non-human targets)

Currently, there is a notable absence of published in vitro experimental studies specifically confirming the molecular interactions of this compound with non-human targets. However, computational analyses have suggested a potential interaction with proteins involved in bacterial communication, specifically quorum sensing in Pseudomonas aeruginosa. These theoretical findings provide a basis for designing targeted in vitro assays to validate these predicted interactions.

To experimentally confirm the computationally suggested inhibition of quorum sensing, a variety of established in vitro assays could be employed. These assays are designed to measure the effect of a compound on the key components of the quorum sensing system.

A common approach involves the use of reporter strains. These are genetically modified bacteria that produce a measurable signal, such as light (bioluminescence) or color, in response to the activation of a quorum sensing pathway. The introduction of this compound to these reporter strains would allow for a quantitative assessment of its ability to interfere with signal production or reception. A reduction in the reporter signal in the presence of the compound would indicate a potential inhibitory effect on the quorum sensing machinery.

Another valuable in vitro method is the enzyme-linked immunosorbent assay (ELISA). This technique could be adapted to quantify the production of specific virulence factors that are regulated by quorum sensing. By measuring the levels of these factors in bacterial cultures treated with this compound compared to untreated cultures, a direct assessment of the compound's impact on the functional output of the quorum sensing system can be achieved.

Furthermore, enzyme inhibition assays could be utilized to investigate if this compound directly targets the enzymes responsible for synthesizing the signaling molecules central to quorum sensing. mdpi.com By incubating the purified enzyme with its substrate and varying concentrations of the compound, it is possible to determine if this compound acts as an inhibitor and to characterize the nature of this inhibition. mdpi.com

Table 1: Potential In Vitro Assays for Investigating Molecular Interactions of this compound

| Assay Type | Target | Principle | Expected Outcome for Interaction |

| Reporter Gene Assay | Quorum sensing receptors (e.g., LasR, RhlR) | Measurement of reporter gene expression (e.g., bioluminescence, colorimetric) controlled by a quorum sensing-regulated promoter. | Reduction in reporter signal intensity. |

| Virulence Factor Quantification (e.g., ELISA) | Quorum sensing-regulated proteins (e.g., elastase, pyocyanin) | Quantification of the production of specific virulence factors in bacterial cultures. | Decreased levels of virulence factors. |

| Enzyme Inhibition Assay | Acyl-homoserine lactone (AHL) synthases (e.g., LasI, RhlI) | Measurement of the activity of enzymes responsible for synthesizing quorum sensing signal molecules. | Reduced enzymatic activity. |

Biophysical Characterization of Binding Events

Following the potential confirmation of a molecular interaction through in vitro assays, biophysical techniques are essential for a detailed characterization of the binding event between this compound and its target protein. acs.orgresearchgate.net These methods provide quantitative data on the affinity, kinetics, and thermodynamics of the interaction, offering deeper insights into the mechanism of action. acs.org

Fluorescence Spectroscopy is a widely used technique to study binding interactions. dovepress.com Proteins containing fluorescent amino acids, such as tryptophan, can exhibit changes in their fluorescence emission spectrum upon binding to a small molecule. By monitoring these changes as a function of the concentration of this compound, it is possible to determine the binding affinity. dovepress.com

Isothermal Titration Calorimetry (ITC) offers a comprehensive thermodynamic profile of the binding interaction. acs.org This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information is crucial for understanding the driving forces behind the binding.

Surface Plasmon Resonance (SPR) is a powerful tool for studying the kinetics of binding in real-time. nih.gov In an SPR experiment, the target protein is immobilized on a sensor surface, and a solution containing this compound is flowed over it. The binding and dissociation of the compound are monitored by changes in the refractive index at the surface, providing data on the association (kon) and dissociation (koff) rate constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the binding interaction at an atomic level. nih.gov By comparing the NMR spectra of the target protein in the presence and absence of this compound, it is possible to identify the specific amino acid residues involved in the binding interface.

Table 2: Applicable Biophysical Methods for Characterizing Binding Events of this compound

| Method | Parameters Determined | Advantages |

| Fluorescence Spectroscopy | Binding affinity (Kd) | High sensitivity, relatively simple instrumentation. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Provides a complete thermodynamic profile of the interaction. acs.org |

| Surface Plasmon Resonance (SPR) | Association rate (kon), dissociation rate (koff), binding affinity (Kd) | Real-time kinetic analysis, high throughput potential. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site identification, structural changes upon binding | Provides detailed structural information at atomic resolution. nih.gov |

While direct experimental data for this compound is currently lacking, the application of these well-established in vitro and biophysical techniques would be the logical next step to validate computational predictions and to fully characterize its molecular interactions.

Future Research Trajectories and Broader Academic Implications

Development of Novel Methylenedioxybenzoyl ethyl PABA Analogs for Targeted Studies

The synthesis of novel analogs of this compound represents a primary avenue for future research. Drawing inspiration from the established synthesis of other PABA derivatives, researchers can explore modifications to both the PABA and the methylenedioxybenzoyl portions of the molecule to probe and enhance specific properties.

Methodologies for creating such analogs could adapt existing synthetic routes. For instance, the synthesis of related benzamide (B126) derivatives often involves the reaction of an appropriate acid chloride with an amine. eurjchem.com In the case of this compound, this would likely involve the reaction of 3,4-methylenedioxybenzoyl chloride with ethyl p-aminobenzoate. By systematically altering the substituents on either of these starting materials, a diverse library of analogs could be generated. For example, substitutions on the benzodioxole ring could be achieved using various starting materials in Suzuki-Miyaura coupling reactions to create a range of derivatives. researchgate.net

The goals of synthesizing these new analogs would be multifaceted:

Enhanced UV Absorption: Given that PABA derivatives are known for their ability to absorb UV radiation, new analogs could be designed to have improved photostability or to absorb in different regions of the UV spectrum. nih.gov

Targeted Biological Activity: The 1,3-benzodioxole (B145889) moiety is a key pharmacophore associated with a range of biological activities, including insecticidal properties. nih.gov By creating analogs, researchers could investigate potential applications beyond cosmetology, such as in the development of new therapeutic agents.

Advanced Computational Modeling for Predictive Research Outcomes

Computational modeling offers a powerful tool for predicting the properties and activities of new chemical entities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. For this compound and its potential analogs, advanced computational modeling could provide significant insights.

Future research could employ techniques such as:

Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, it may be possible to correlate specific structural features of this compound analogs with their UV absorption characteristics or biological activities. This would enable the in-silico design of new molecules with desired properties.

Molecular Docking Simulations: If a specific biological target is identified for this class of compounds, molecular docking could be used to predict the binding affinity and mode of interaction of different analogs. This would be invaluable for understanding their mechanism of action and for designing more potent compounds.

Predictive Toxicology: Computational models could also be used to predict the potential toxicity of new analogs, ensuring that research efforts are focused on compounds with favorable safety profiles.

Integration of Analytical Techniques for Enhanced Compound Characterization

A thorough characterization of this compound and its future analogs will require the integration of multiple advanced analytical techniques. A comprehensive analytical approach would provide a detailed understanding of the physicochemical properties and purity of these compounds.

Key analytical techniques and their roles include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) would be essential for the separation and quantification of the compound and its potential impurities or degradation products. rsc.org Thin-layer chromatography (TLC) could be used for rapid qualitative analysis and monitoring of reactions. rsc.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for the structural elucidation of newly synthesized analogs, confirming the connectivity of atoms within the molecule. scispace.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the elemental composition of the compounds. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy would identify key functional groups, while UV-Vis spectroscopy would be used to determine the compound's absorption spectrum, which is particularly relevant for its application as a UV absorber. mdpi.comanjs.edu.iq

X-ray Crystallography: For crystalline analogs, single-crystal X-ray diffraction could provide definitive information about the three-dimensional molecular structure and intermolecular interactions in the solid state. eurjchem.com

By combining these techniques, a complete and unambiguous characterization of this compound and its derivatives can be achieved.

Contribution to Fundamental Understanding of Structure-Function Relationships in Complex Organic Molecules

Key areas of investigation include:

Influence of the Methylenedioxy Group: The rigid and electron-donating nature of the 1,3-benzodioxole group can be studied to understand its impact on the electronic properties and reactivity of the entire molecule.

Synergistic Effects: A critical research question is whether the combination of the methylenedioxybenzoyl and ethyl PABA moieties results in synergistic or emergent properties that are not present in the individual components. Structure-activity relationship (SAR) studies on a series of analogs would be instrumental in answering this question. nih.govresearchgate.net

Potential as Research Probes in Chemical Biology (Non-Human Specific)

Beyond its direct applications, this compound and its derivatives hold potential as research probes in the field of chemical biology, particularly in non-human systems. The inherent properties of the benzodioxole ring system suggest possibilities for developing fluorescent probes.

Future research could explore:

Fluorescent Labeling: The 1,3-benzodioxole moiety has been incorporated into fluorescent dyes. By modifying the structure of this compound, it may be possible to develop novel fluorescent probes for imaging in biological systems. These probes could be designed to target specific cellular components or to respond to changes in the local environment.

Probing Enzyme Activity: Given that some benzodioxole derivatives are known to interact with enzymes, analogs of this compound could be developed as probes to study enzyme function in various organisms.

Investigating Biological Pathways: As a PABA derivative, this compound could potentially be used to study folate biosynthesis or other PABA-dependent pathways in microorganisms.

The exploration of this compound as a research probe could open up new avenues for understanding complex biological processes in a variety of non-human organisms.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying Methylenedioxybenzoyl ethyl PABA in synthetic mixtures?

- Methodology:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 324 nm) for quantification, as validated for PABA derivatives in ethanol solutions . Calibrate using a Beer-Lambert plot (ε ≈ 22,580 L mol⁻¹ cm⁻¹ at 324 nm) for UV/Vis cross-validation .

- Thin-Layer Chromatography (TLC): Employ silica gel plates with ethanol-based mobile phases and visualize using p-dimethylaminobenzaldehyde for derivatization, as described for PABA purity testing .

Q. How can researchers verify the structural integrity of synthesized this compound?

- Methodology:

- Infrared Spectroscopy (IR): Compare IR spectra with reference data for PABA derivatives, focusing on carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches. Isotopic labeling (e.g., deuterated analogs) aids in resolving NH/OH vibrations .

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm ester linkages and methylenedioxy substituents. Assign peaks via 2D-COSY and HSQC experiments .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

- Methodology:

- Plackett-Burman Design: Screen critical variables (e.g., solvent polarity, catalyst concentration, reaction time) using a fractional factorial design. Analyze via linear regression in R (FrF2 package) to identify significant factors (p < 0.05, Bonferroni-corrected) .

- Response Surface Methodology (RSM): Optimize validated factors using central composite designs to model non-linear relationships and predict maximum yield .

Q. What are the challenges in resolving contradictory data on the photostability of this compound?

- Methodology:

- Controlled UV Exposure Experiments: Use solar simulators with calibrated UVB/UVA irradiance (e.g., 1.5 mW/cm² for 24 hrs). Monitor degradation via HPLC and correlate with UV absorption spectra (200–400 nm) .

- Statistical Reconciliation: Apply ANOVA to compare batch-to-batch variability and isolate confounding variables (e.g., solvent traces, oxygen content). Report adjusted R² values to quantify model fit .

Q. How can researchers investigate the metabolic pathways of this compound in biological systems?

- Methodology:

- In Vitro Hydrolysis Assays: Incubate the compound with liver microsomes or esterases (pH 7.4, 37°C). Quantify hydrolysis products (e.g., free PABA) via LC-MS/MS .

- Isotopic Tracer Studies: Synthesize ¹⁴C-labeled analogs to track metabolite distribution in model organisms (e.g., Arabidopsis or murine systems) .

Regulatory and Safety Considerations

Q. What regulatory constraints apply to this compound in cosmetic or biomedical research?

- Key Findings:

- The compound is classified as "non ammesso" (not approved) in EU cosmetic inventories due to insufficient safety data, unlike related UV absorbers (e.g., ethyl dihydroxypropyl PABA) .

- For biomedical use, comply with OECD guidelines for acute toxicity testing (e.g., LD₅₀ in rodents) and genotoxicity assays (Ames test) .

Data Interpretation Tools

Q. Which computational tools are suitable for modeling the UV absorption properties of this compound?

- Methodology:

- TD-DFT Calculations: Simulate electronic transitions using Gaussian09 with B3LYP/6-311+G(d,p) basis sets. Compare computed λmax with experimental UV spectra .

- Multivariate Analysis: Use PCA or PLS regression to correlate substituent effects (e.g., electron-donating groups) with absorption coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.